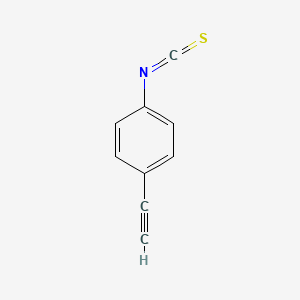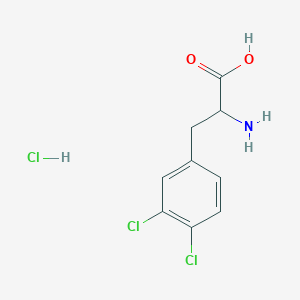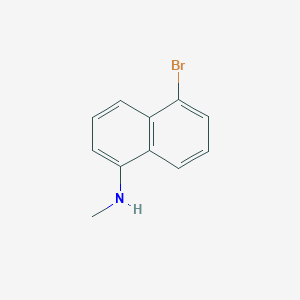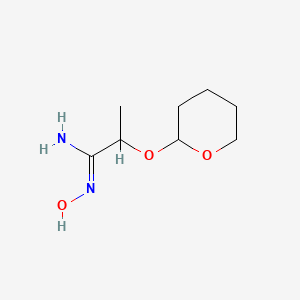![molecular formula C17H22FN3O2 B6619113 tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate CAS No. 1803610-87-8](/img/structure/B6619113.png)
tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate, commonly referred to as TBFPC, is an organic compound with a wide range of applications in the scientific and medical fields. TBFPC is used in various research applications, including as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
TBFPC has a wide range of applications in scientific research. It is used as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Mecanismo De Acción
TBFPC acts as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. TBFPC also acts as a fluorescent probe, emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
TBFPC has been found to have a variety of biochemical and physiological effects. It has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. TBFPC has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBFPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of assays. TBFPC also has a low toxicity, making it a safe reagent to use in laboratory experiments. However, TBFPC is not very stable, and can decompose when exposed to light or heat.
Direcciones Futuras
There are a number of potential future directions for research involving TBFPC. These include further development of TBFPC as a drug, further study of its biochemical and physiological effects, and further study of its use as a fluorescent probe. Additionally, TBFPC could be used in the development of new synthetic methods and in the study of enzyme kinetics. Finally, TBFPC could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
Métodos De Síntesis
TBFPC can be synthesized in a variety of ways, including through the reaction of tert-butyl bromide with 4-fluoroaniline in the presence of a base. The reaction of tert-butyl bromide with 4-fluoroaniline yields a tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate intermediate, which can then be further reacted with a base to form the desired TBFPC product.
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-5-propylpyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-5-6-15-14(20-16(22)23-17(2,3)4)11-19-21(15)13-9-7-12(18)8-10-13/h7-11H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBMCSYJZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)


![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)


![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
